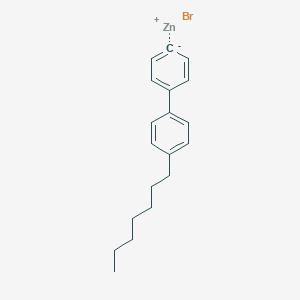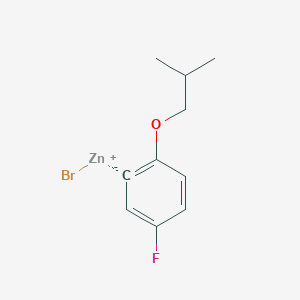
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound that features multiple functional groups, including an amide, an amine, an ether, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be approached through a multi-step process:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, functional groups can be introduced through selective reactions.
Introduction of the amide group: The tert-butyl acetamido group can be introduced via an acylation reaction using tert-butyl acetamide and an appropriate activating agent.
Addition of the diallylamino group: The diallylamino group can be added through a nucleophilic substitution reaction.
Ether formation: The pentan-3-yloxy group can be introduced via an etherification reaction.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.
Reduction: Reduction reactions can target the amide and carboxylic acid groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the amine and ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield a nitroso or nitro compound, while reduction of the carboxylic acid group could yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the amide and amine groups suggests it could interact with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, polymers, and materials. Its unique structure could impart desirable properties to these products.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The amide and amine groups could form hydrogen bonds or electrostatic interactions with biological targets, while the ether and carboxylic acid groups could influence the compound’s solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but lacks the diallylamino group.
(3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(methoxy)cyclohex-1-ene-1-carboxylic acid: Similar structure but has a methoxy group instead of a pentan-3-yloxy group.
Uniqueness
The uniqueness of (3R,4R,5S)-5-(N-(tert-Butyl)acetamido)-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diallylamino and pentan-3-yloxy groups distinguishes it from similar compounds, potentially leading to unique reactivity and interactions.
Properties
Molecular Formula |
C24H40N2O4 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(3R,4R,5S)-5-[acetyl(tert-butyl)amino]-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C24H40N2O4/c1-9-13-25(14-10-2)22-20(26(17(5)27)24(6,7)8)15-18(23(28)29)16-21(22)30-19(11-3)12-4/h9-10,16,19-22H,1-2,11-15H2,3-8H3,(H,28,29)/t20-,21+,22+/m0/s1 |
InChI Key |
XDYNRPQFSUNLJB-BHDDXSALSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)N(C(=O)C)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


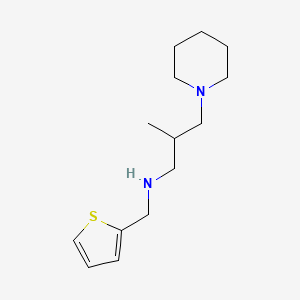
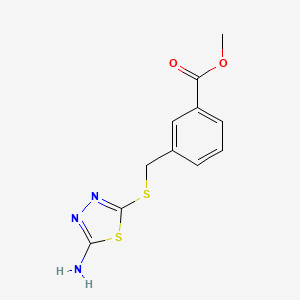
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)
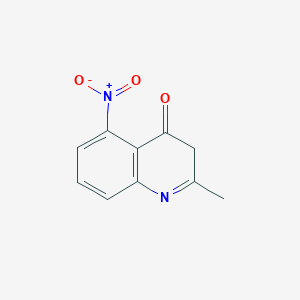
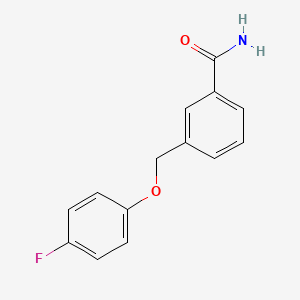

![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
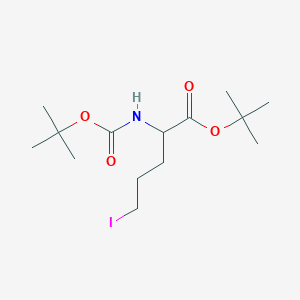
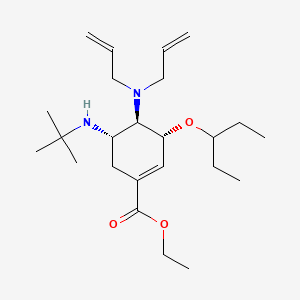
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
